molecular formula C11H14Cl2N2 B2920173 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2172503-07-8

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2920173
CAS No.: 2172503-07-8
M. Wt: 245.15
InChI Key: QJJGAXYIOIFDCS-UHFFFAOYSA-N
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Description

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the indole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a chloro-substituted indole ring, a methyl group, and an ethan-1-amine moiety, making it a unique and valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

  • Indole Formation: The starting material, 6-chloroindole, undergoes a series of reactions to introduce the methyl group at the 1-position.

  • Amination: The indole derivative is then subjected to amination to introduce the ethan-1-amine group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted indole compounds.

Scientific Research Applications

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in multicomponent reactions.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic applications in treating various diseases.

  • Industry: It is used in the development of new drugs and as a building block in organic synthesis.

Comparison with Similar Compounds

1-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is compared with other similar compounds, such as:

  • 6-Chloroindole: Similar structure but lacks the methyl and amine groups.

  • 1-Methylindole: Similar to the target compound but without the chloro and amine groups.

  • Other Indole Derivatives: Various indole derivatives with different substituents and functional groups.

These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

1-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7(13)10-6-14(2)11-5-8(12)3-4-9(10)11;/h3-7H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGAXYIOIFDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=C1C=CC(=C2)Cl)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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